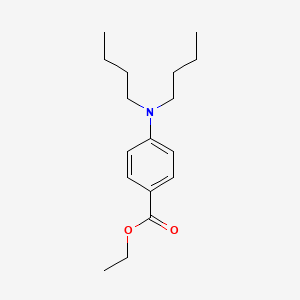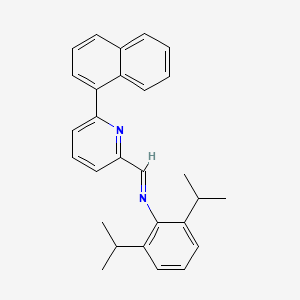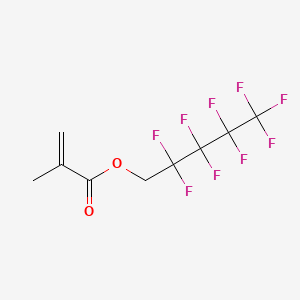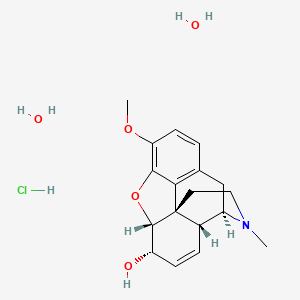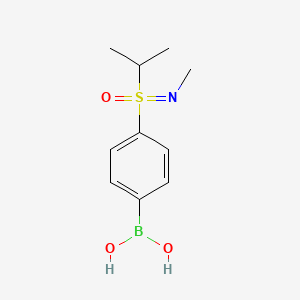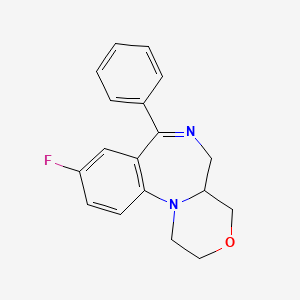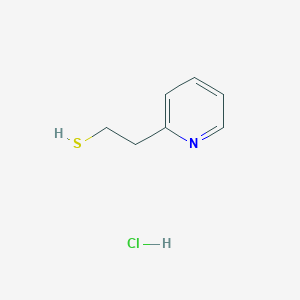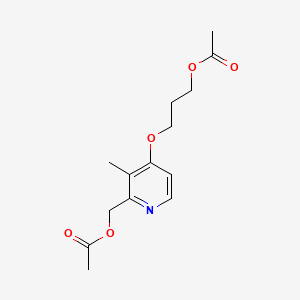
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate is an organic compound characterized by its unique structure, which includes an acetoxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes a series of reactions to introduce the acetoxymethyl group at the 2-position.
Etherification: The acetoxymethylated pyridine is then reacted with 3-chloropropyl acetate in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins, affecting their function . The pyridine ring can also participate in coordination with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-((2-Hydroxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate
- **3-((2-Methylpyridin-4-yl)oxy)propyl Acetate
- **3-((2-(Methoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate
Uniqueness
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-[2-(acetyloxymethyl)-3-methylpyridin-4-yl]oxypropyl acetate |
InChI |
InChI=1S/C14H19NO5/c1-10-13(9-20-12(3)17)15-6-5-14(10)19-8-4-7-18-11(2)16/h5-6H,4,7-9H2,1-3H3 |
InChI Key |
UOJBNEVCVHPGAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
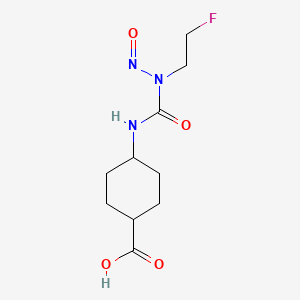
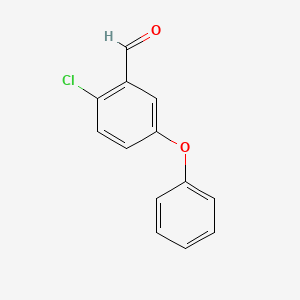
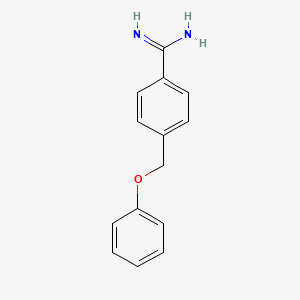
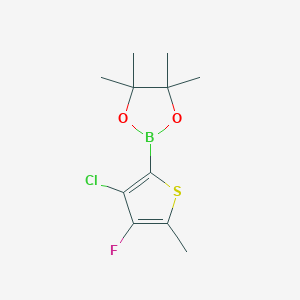
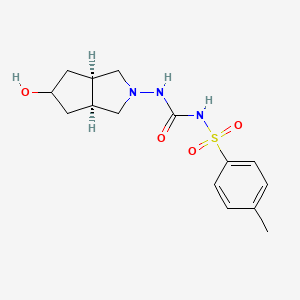
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
